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molecular formula C10H5Cl2NO2 B8614066 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride

2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride

Cat. No. B8614066
M. Wt: 242.05 g/mol
InChI Key: GRNSNOSVGJPSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157488B2

Procedure details

Combine 5-chloroindole (20 g, 0.13 mole) and dibutyl ether (230 mL) and cool to 5° C. and slowly add the oxalyl chloride (20.08 g, 0.16 mole) over 15 min while maintaining the temperature between 5° C. and 10° C. Warm to room temperature and stir for 1 hour to give a solid. Cool to 5° C. and stir for 15 minutes, collect the solid by filtration, wash with dibutyl ether, and dry under vacuum to give the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
20.08 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[C:11](Cl)(=[O:15])[C:12]([Cl:14])=[O:13]>C(OCCCC)CCC>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11](=[O:15])[C:12]([Cl:14])=[O:13]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1
Name
Quantity
230 mL
Type
solvent
Smiles
C(CCC)OCCCC
Step Two
Name
Quantity
20.08 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 5° C. and 10° C
CUSTOM
Type
CUSTOM
Details
to give a solid
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 5° C.
STIRRING
Type
STIRRING
Details
stir for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with dibutyl ether
CUSTOM
Type
CUSTOM
Details
dry under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1)C(C(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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